molecular formula C12H9F2N B1427842 [1,1'-Biphenyl]-3-amine, 3',4'-difluoro- CAS No. 866108-75-0

[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-

Cat. No. B1427842
M. Wt: 205.2 g/mol
InChI Key: PGBITXQZBBLNRB-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-3-amine, 3’,4’-difluoro-” is a chemical compound with the CAS Number: 1184136-90-0 . Its IUPAC name is 3’,4’-difluoro [1,1’-biphenyl]-4-amine . The molecular weight of this compound is 205.21 .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-3-amine, 3’,4’-difluoro-” can be represented by the InChI code: 1S/C12H9F2N/c13-11-6-3-9 (7-12 (11)14)8-1-4-10 (15)5-2-8/h1-7H,15H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[1,1’-Biphenyl]-3-amine, 3’,4’-difluoro-” is stored at ambient temperature .

Scientific Research Applications

Catalyst Systems in Organic Synthesis

"[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-" finds application in organic synthesis as part of catalyst systems. Palladium complexes supported by biphenyl derivatives like this compound have been shown to be efficient catalysts for the catalytic amination of a variety of aryl halides and triflates. These catalysts are effective at room temperature for many substrates, including functionalized aryl halides and triflates, and they are notable for their effectiveness with a wide range of substrate combinations (Wolfe et al., 2000).

Organometallic Compounds Synthesis

This compound is also involved in the synthesis of organometallic compounds. It's used in the preparation of new organotellurium compounds, as part of a study on the molecular structure and stability of these compounds using techniques like infrared spectroscopy and mass spectroscopy (Mokhtar & Al-Saadawy, 2022).

Application in Light-Emitting Diodes

In the field of electronics, derivatives of biphenyl amines, such as [1,1'-Biphenyl]-3-amine, 3',4'-difluoro-, are utilized in the development of organic light-emitting diodes (OLEDs). For instance, molecules with biphenyl structures have been used to fabricate phosphorescent OLEDs with improved performance due to their structural properties (Ge et al., 2008).

Polymer Research

It has also been used in the synthesis of novel fluorinated polyimides, which exhibit excellent solubility, thermal stability, and low dielectric constants, making them useful for various industrial applications (Chung, Tzu, & Hsiao, 2006).

Photochemical and Fluorescence Studies

In photochemistry, compounds like [1,1'-Biphenyl]-3-amine, 3',4'-difluoro- are studied for their fluorescence properties. Research in this area explores the effects of structural modifications on the fluorescence and photochemical behavior of stilbenoid systems, contributing to our understanding of light-matter interactions in organic compounds (Yang, Chiou, & Liau, 2002).

Safety And Hazards

The safety information for “[1,1’-Biphenyl]-3-amine, 3’,4’-difluoro-” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

3-(3,4-difluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBITXQZBBLNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorophenyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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